molecular formula C16H24O3 B4826787 Ethyl 2-(4-tert-pentylphenoxy)propanoate CAS No. 832740-59-7

Ethyl 2-(4-tert-pentylphenoxy)propanoate

Cat. No.: B4826787
CAS No.: 832740-59-7
M. Wt: 264.36 g/mol
InChI Key: JZXVHBFBHOLGQT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-tert-pentylphenoxy)propanoate is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . It is an ester, which is a class of compounds commonly used in various chemical and industrial applications due to their unique properties.

Preparation Methods

Ethyl 2-(4-tert-pentylphenoxy)propanoate can be synthesized through the esterification reaction between 2-(4-tert-pentylphenoxy)propanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 2-(4-tert-pentylphenoxy)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(4-tert-pentylphenoxy)propanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(4-tert-pentylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with biological pathways to exert its effects .

Comparison with Similar Compounds

Ethyl 2-(4-tert-pentylphenoxy)propanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its bulky tert-pentyl group, which imparts distinct physical and chemical properties . Similar compounds include:

Properties

IUPAC Name

ethyl 2-[4-(2-methylbutan-2-yl)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-6-16(4,5)13-8-10-14(11-9-13)19-12(3)15(17)18-7-2/h8-12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXVHBFBHOLGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233457
Record name Ethyl 2-[4-(1,1-dimethylpropyl)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-59-7
Record name Ethyl 2-[4-(1,1-dimethylpropyl)phenoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[4-(1,1-dimethylpropyl)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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